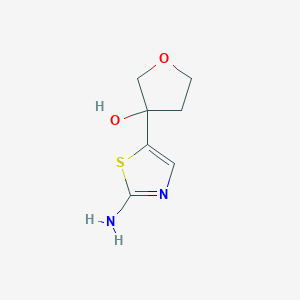

3-(2-Amino-1,3-thiazol-5-yl)oxolan-3-ol

Description

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-5-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-6-9-3-5(12-6)7(10)1-2-11-4-7/h3,10H,1-2,4H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMWUKLMBAEYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C2=CN=C(S2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 3-(2-amino-1,3-thiazol-5-yl)oxolan-3-ol generally involves two key components:

- Construction of the 2-amino-1,3-thiazole ring

- Formation or introduction of the 3-hydroxytetrahydrofuran (oxolan-3-ol) moiety

These two fragments are then coupled or synthesized in a convergent manner.

Preparation of the 2-Amino-1,3-thiazole Moiety

The 2-amino-1,3-thiazole ring is typically synthesized via classical heterocyclic chemistry involving:

- Cyclization of α-haloketones or α-halo carbonyl compounds with thiourea or related sulfur-nitrogen nucleophiles.

- For example, α-bromocarbonyl compounds react with thiourea derivatives to form the thiazole ring with an amino substituent at the 2-position.

This approach is well-documented in the literature for preparing substituted thiazoles with high regioselectivity and yields.

Preparation of the Oxolan-3-ol (3-Hydroxytetrahydrofuran) Moiety

The oxolan-3-ol portion is a chiral tetrahydrofuran derivative with a hydroxyl group at the 3-position. Preparation methods include:

- Cyclization of 1,2,4-butanetriol under acidic conditions (e.g., p-toluenesulfonic acid catalyst) at elevated temperatures (180–220 °C) to form the tetrahydrofuran ring with a hydroxyl substituent at the 3-position.

- Hydroboration of dihydrofurans followed by oxidation can also yield 3-hydroxytetrahydrofuran, including enantiomerically pure forms when using chiral catalysts.

- Alternatively, conversion of 1,2,4-butanetriol with ethylene carbonate followed by pyrolysis of the carbonate ester intermediate provides an efficient route to racemic 3-hydroxytetrahydrofuran.

Coupling of the Thiazole and Oxolan-3-ol Units

The final assembly of 3-(2-amino-1,3-thiazol-5-yl)oxolan-3-ol involves:

- Substitution reaction at the 5-position of the thiazole ring with the oxolan-3-ol moiety, often via nucleophilic aromatic substitution or cross-coupling reactions depending on the functional groups present.

- The oxolan-3-ol can be introduced as a nucleophile or electrophile depending on the synthetic route, sometimes requiring protection/deprotection steps for the hydroxyl group.

While specific detailed protocols for this exact compound are limited in open literature, patents and related synthetic analogs suggest the use of mild catalytic conditions to preserve stereochemistry and functional group integrity.

Summary Table of Preparation Steps

Research Findings and Notes

- The optical purity of the oxolan-3-ol intermediate is crucial for biological activity; enantiomerically pure forms are obtained via chiral feedstocks or asymmetric catalysis.

- The thiazole ring formation is robust and versatile, allowing substitution at the 2-amino position to modulate biological properties.

- Patents describe improved processes for related oxolane derivatives involving mild catalytic conditions to enhance yield and stereochemical control.

- The compound’s synthesis must carefully balance reaction conditions to avoid degradation of sensitive functional groups such as the hydroxyl on the oxolane ring and the amino group on the thiazole.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,3-thiazol-5-yl)oxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-(2-Amino-1,3-thiazol-5-yl)oxolan-3-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Amino-1,3-thiazol-5-yl)oxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Size and Heteroatom Variations

a. 3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol

- Molecular Formula : C₇H₁₁N₃OS

- Key Differences : Replaces the oxolane oxygen with a pyrrolidine nitrogen, introducing basicity and altering hydrogen-bonding capacity.

- Impact: Enhanced solubility in acidic environments due to protonation of the pyrrolidine nitrogen. Potential for improved blood-brain barrier penetration compared to the oxolane analog .

b. 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol (CAS 2624135-88-0)

- Molecular Formula : C₁₀H₁₁F₆N₃O₅S (as a bis-trifluoroacetic acid salt)

- Key Differences : Features a four-membered azetidine ring, increasing ring strain and reducing conformational flexibility.

- The trifluoroacetate salt form enhances solubility in polar solvents .

Functional Group Modifications

a. Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate (CAS 883501-73-3)

- Molecular Formula : C₇H₁₀N₂O₂S

- Key Differences: Replaces the oxolane ring with a propanoate ester chain.

- The ester may act as a prodrug, hydrolyzing to a carboxylic acid in vivo .

b. 4-(2-Amino-1,3-thiazol-5-yl)benzoic acid

Substituent Additions

a. 1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine

- Molecular Formula : C₁₀H₁₇ClN₄O₂

- Key Differences : Adds a piperidine-methylamine side chain.

- Impact : The basic piperidine nitrogen enhances solubility in acidic media (e.g., gastric fluid). The methyl group may reduce metabolic degradation, extending half-life .

b. Non-Imidazole Histamine H3 Ligands (e.g., compounds 3a–f)

Data Table: Comparative Analysis

Research Findings and Implications

- Antimicrobial Activity: The benzoic acid derivative (C₁₀H₈N₂O₂S) exhibited notable antimicrobial effects, attributed to its ability to disrupt bacterial membrane integrity or enzyme function .

- Prodrug Potential: Ester analogs (e.g., methyl propanoate) showed increased logP values (2.1–2.5), suggesting improved bioavailability compared to polar derivatives like the oxolane compound .

- Receptor Targeting : Piperazine- and piperidine-containing analogs demonstrated high affinity for histamine H3 receptors, highlighting the thiazole ring’s role in receptor-ligand interactions .

Biological Activity

The compound 3-(2-Amino-1,3-thiazol-5-yl)oxolan-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed examination of its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

3-(2-Amino-1,3-thiazol-5-yl)oxolan-3-ol is characterized by the presence of a thiazole ring fused with an oxolan (tetrahydrofuran) structure. The thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.

Molecular Formula

- C : 8

- H : 10

- N : 2

- O : 1

- S : 1

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiazole, including compounds similar to 3-(2-Amino-1,3-thiazol-5-yl)oxolan-3-ol, exhibit significant inhibitory effects on cancer cell proliferation.

The anticancer activity is primarily attributed to the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many tumors. Inhibition of CA IX can lead to reduced tumor hypoxia and altered pH levels, creating an unfavorable environment for tumor growth. For instance, compounds similar to 3-(2-Amino-1,3-thiazol-5-yl)oxolan-3-ol have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating potent enzyme inhibition .

Antimicrobial Activity

In addition to anticancer properties, 3-(2-Amino-1,3-thiazol-5-yl)oxolan-3-ol has been evaluated for its antimicrobial effects. Studies have shown that thiazole derivatives possess significant antibacterial properties against various pathogens.

Efficacy Against Bacteria

A series of thiazole derivatives were synthesized and tested against bacterial strains such as E. coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like imipenem .

Summary of Biological Activities

| Activity Type | Target/Mechanism | IC50 Values | Reference |

|---|---|---|---|

| Anticancer | Inhibition of CA IX | 10.93 - 25.06 nM | |

| Antimicrobial | Various bacterial strains | Significant activity |

Case Study 1: Anticancer Efficacy

In a study focusing on the MDA-MB-231 breast cancer cell line, a derivative similar to 3-(2-Amino-1,3-thiazol-5-yl)oxolan-3-ol demonstrated a remarkable ability to induce apoptosis. The percentage of annexin V-FITC-positive apoptotic cells increased significantly from 0.18% to 22.04%, indicating strong pro-apoptotic effects .

Case Study 2: Antimicrobial Activity

Another study evaluated the antibacterial efficacy of thiazole derivatives against Pseudomonas aeruginosa, revealing that specific compounds showed higher potency than traditional antibiotics with IC50 values lower than those observed for cisplatin in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.